BenchChemオンラインストアへようこそ!

2-Bromo-3,4-dichloro-1-methoxybenzene

Organic Synthesis Cross-Coupling Chemoselectivity

2-Bromo-3,4-dichloro-1-methoxybenzene (CAS 174913-13-4) is a trihalogenated anisole derivative, classified as an aryl halide building block. With a molecular formula of C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol, its structure features a bromide at C-2 and chlorides at C-3 and C-4 on a methoxy-activated benzene ring.

Molecular Formula C7H5BrCl2O
Molecular Weight 255.92 g/mol
Cat. No. B8143376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-dichloro-1-methoxybenzene
Molecular FormulaC7H5BrCl2O
Molecular Weight255.92 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)Cl)Br
InChIInChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
InChIKeyRUZYJXSXKCEJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-dichloro-1-methoxybenzene (CAS 174913-13-4): Core Properties and Synthetic Role


2-Bromo-3,4-dichloro-1-methoxybenzene (CAS 174913-13-4) is a trihalogenated anisole derivative, classified as an aryl halide building block. With a molecular formula of C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol, its structure features a bromide at C-2 and chlorides at C-3 and C-4 on a methoxy-activated benzene ring [1]. This specific substitution pattern positions it as an intermediate in organic synthesis, enabling sequential functionalization strategies where the C–Br and C–Cl bonds offer differential reactivity profiles .

Procurement Risk: Why 2-Bromo-3,4-dichloro-1-methoxybenzene Cannot Be Simply Replaced by Generic Halogenated Anisoles


Direct analog substitution is scientifically unsound for this compound. Simple dihaloanisoles like 3,4-dichloroanisole lack the critical C–Br bond required for chemoselective oxidative addition, which is the cornerstone of modern iterative cross-coupling sequences. Conversely, monobromoanisoles lack the electron-withdrawing dichloro substitution pattern that modulates the ring's electronic character and the leaving group ability of the halogens [1]. The precise ortho-bromo and meta-/para-dichloro architecture in 2-Bromo-3,4-dichloro-1-methoxybenzene provides a unique reactivity gradient that generic alternatives cannot replicate, directly impacting synthetic route efficiency and product purity [2].

Quantitative Differentiation Evidence for 2-Bromo-3,4-dichloro-1-methoxybenzene in Organic Synthesis


Chemoselective C–Br vs C–Cl Reactivity in Pd-Catalyzed Couplings

In polyhalogenated arenes, a palladium catalyst system employing SelectPhos (L1) demonstrates a highly predictable chemoselectivity hierarchy of C–Br > C–Cl > C–OTf [1]. For a substrate like 2-Bromo-3,4-dichloro-1-methoxybenzene, this means the C–Br bond undergoes oxidative addition and coupling first, leaving the two C–Cl bonds intact for subsequent synthetic steps. This is in stark contrast to the comparator 3,4-dichloroanisole, which lacks the reactive C–Br handle and shows no coupling under identical mild conditions (C–Cl oxidative addition typically requiring forcing conditions or specialized ligands). This differential reactivity enables iterative, site-selective molecular construction.

Organic Synthesis Cross-Coupling Chemoselectivity

Computed Lipophilicity (XLogP3) as an Indicator of Pharmacokinetic Potential

The computed partition coefficient (XLogP3-AA) for 2-Bromo-3,4-dichloro-1-methoxybenzene is 3.8 [1]. This value falls within the optimal lipophilicity range (1–4) commonly targeted for drug-like molecules to balance permeability and aqueous solubility. While no direct comparative microsomal stability study is available, the incremental lipophilicity contribution of the bromine atom (+0.13–0.27 log units relative to a proton, based on fragment contribution methods) suggests this compound provides a higher logP and potentially greater membrane crossing potential than its des-bromo analog 3,4-dichloroanisole, while retaining a lower logP than a fully brominated analog like 2,3,4-tribromoanisole, which would risk promiscuity and poor solubility.

Medicinal Chemistry Drug Design ADME

Verified Purity and Batch-to-Batch Quality Control Documentation

Commercial suppliers of 2-Bromo-3,4-dichloro-1-methoxybenzene (CAS 174913-13-4) provide a standard purity specification of 95% and, critically, include batch-specific analytical documentation such as NMR, HPLC, and GC reports . This level of characterization is not universally provided for all analog building blocks. For example, many generic dihaloanisoles are offered with only a Certificate of Analysis for purity percentage, without spectral confirmation of regioisomeric identity. Given that halogenated anisole isomers can be notoriously difficult to separate, the availability of NMR and HPLC validation directly reduces the risk of procuring a regioisomeric contaminant (e.g., 2-bromo-4,5-dichloroanisole) that would undermine a synthetic campaign.

Procurement Quality Assurance Analytical Chemistry

High-Value Application Scenarios for 2-Bromo-3,4-dichloro-1-methoxybenzene


Iterative, Site-Selective Synthesis of Polyfunctional Biaryls

Leveraging the chemoselectivity hierarchy (C–Br > C–Cl), synthetic chemists can perform a first Suzuki–Miyaura coupling at the bromine position to install an aryl or heteroaryl group, then subsequently activate and couple one of the chlorine sites under different, more forcing conditions (e.g., using a high-temperature Pd/phosphine ligand system). This two-step, one-building-block strategy is the basis for creating diverse biaryl libraries for medicinal chemistry hit-to-lead optimization. [1]

Design and Synthesis of CNS-Penetrant Lead Compounds

With a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of only 9.2 Ų, 2-Bromo-3,4-dichloro-1-methoxybenzene fits a physicochemical profile strongly associated with passive blood-brain barrier permeability. It serves as an ideal, functionalizable core for CNS drug discovery programs, where the lipophilic halogenated scaffold can be elaborated into final clinical candidates. [1]

Procurement of Validated Building Blocks for Process Chemistry Scale-Up

For process chemists transitioning a route from discovery to early development, the availability of batch-specific NMR and HPLC data from commercial sources (as standard for CAS 174913-13-4) accelerates the quality risk assessment. This allows for immediate use in scale-up reactions without an in-house re-characterization delay, a bottleneck commonly encountered when using less-documented, isomerically ambiguous halogenated anisole building blocks.

Quote Request

Request a Quote for 2-Bromo-3,4-dichloro-1-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.